molecular formula C18H19N3O3S B2596707 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941934-91-4

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2596707
CAS RN: 941934-91-4
M. Wt: 357.43
InChI Key: ZZVVKTKPMQBYQO-UHFFFAOYSA-N
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Description

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as TRO19622, is a small molecule drug that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research explores the role of orexin receptors (OX1R and OX2R) in compulsive food consumption, with studies evaluating the effects of selective OX1R and OX2R antagonists in a binge eating model in rats. The findings suggest that OX1R mechanisms significantly contribute to binge eating behaviors, indicating that selective antagonism at OX1R could represent a novel pharmacological approach for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Drug Metabolism and Metabolite Identification

The metabolism of LY654322, a growth hormone secretagogue, to an unusual diimidazopyridine metabolite showcases the complex pathways drugs undergo in the body. The identification and characterization of this metabolite highlight the significance of understanding drug metabolism for optimizing therapeutic efficacy and safety (Borel et al., 2011).

Protection Against Neurotoxicity

Mangiferin's protective effects against 1-methyl-4-phenylpyridinium toxicity in N2A cells, mediated by oxidative stress, underline the potential of natural compounds in therapies for degenerative diseases like Parkinson's disease, where oxidative stress plays a crucial role (Amazzal et al., 2007).

Advances in Organic Synthesis

Copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides, with applications in creating complex organic molecules, demonstrate the utility of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide and its derivatives in facilitating novel synthetic pathways. Such advancements are pivotal in the development of new drugs and materials (De, Yin, & Ma, 2017).

Mechanism of Action

properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVKTKPMQBYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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